molecular formula C28H28N4O3 B14978973 N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B14978973
M. Wt: 468.5 g/mol
InChI Key: FZYYBQYRFZVNJA-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Amino Group: The 2,5-dimethylphenylamine is introduced via a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the amino group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the quinoxaline core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

    Biology: Investigating its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The quinoxaline core is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Shares the acetamide and dimethylphenyl groups but lacks the quinoxaline core.

    N-(2,4-dimethylphenyl)acetamide: Similar structure but with different methyl group positions.

Uniqueness

The presence of the quinoxaline core in N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-13-14-20(3)24(15-18)29-26(34)17-32-25-12-8-7-11-23(25)30-27(28(32)35)31(21(4)33)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,29,34)

InChI Key

FZYYBQYRFZVNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4C)C(=O)C

Origin of Product

United States

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